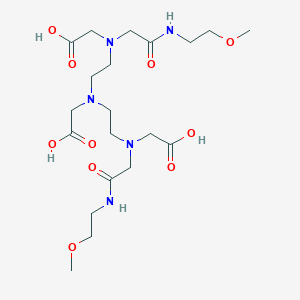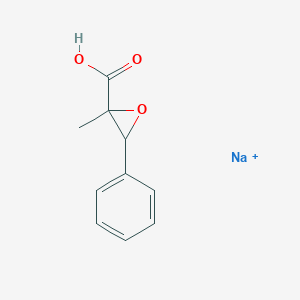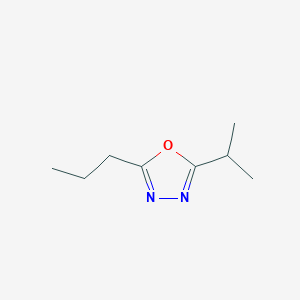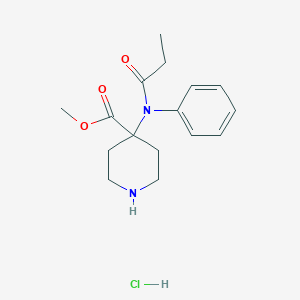
Methyl 4-(phenyl-propionyl-amino)-piperidine-4-carboxylate HCl
Overview
Description
Norcarfentanil (hydrochloride) is a metabolite of carfentanil, a potent synthetic opioid. It is categorized as an opioid and is primarily used in forensic and research applications . Norcarfentanil is known for its structural similarity to other fentanyl analogs, which are widely used in medical care and have significant implications in forensic toxicology .
Preparation Methods
The synthesis of norcarfentanil (hydrochloride) involves several steps, typically starting from carfentanil. One common method includes the hydrolysis of carfentanil to produce norcarfentanil, followed by the conversion to its hydrochloride salt . The reaction conditions often involve the use of strong acids or bases to facilitate the hydrolysis process. Industrial production methods may employ continuous flow technologies to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Norcarfentanil (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce norcarfentanil.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Norcarfentanil (hydrochloride) has several scientific research applications:
Forensic Toxicology: It is used as an analytical reference material to detect and quantify carfentanil and its metabolites in biological samples.
Pharmacological Studies: Researchers study its pharmacokinetics and pharmacodynamics to understand the metabolism and effects of carfentanil and related compounds.
Medical Research: It helps in investigating the potential therapeutic uses and risks associated with fentanyl analogs.
Mechanism of Action
Norcarfentanil (hydrochloride) exerts its effects by interacting with opioid receptors, primarily the mu-opioid receptors. These receptors are distributed in the brain, spinal cord, and other tissues. Norcarfentanil acts as an agonist at these receptors, leading to analgesic and sedative effects . The binding of norcarfentanil to the mu-opioid receptors activates G-protein coupled receptors, which modulate synaptic transmission and produce the characteristic effects of opioids .
Comparison with Similar Compounds
Norcarfentanil (hydrochloride) is similar to other fentanyl analogs such as:
Carfentanil: A potent synthetic opioid used in veterinary medicine.
Remifentanil: A fast-acting synthetic opioid used in medical care.
Sufentanil: Another potent opioid used for pain management.
Compared to these compounds, norcarfentanil is unique due to its role as a metabolite and its specific applications in forensic toxicology. Its structural similarity to carfentanil and remifentanil allows it to be used as a marker for the presence of these opioids in biological samples .
Properties
IUPAC Name |
methyl 4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.ClH/c1-3-14(19)18(13-7-5-4-6-8-13)16(15(20)21-2)9-11-17-12-10-16;/h4-8,17H,3,9-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKVFPGXHKSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


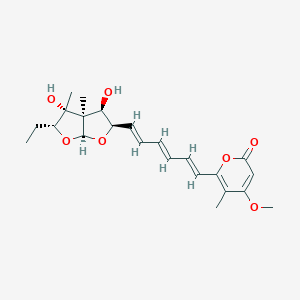
![[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B162495.png)




